molecular formula C19H17NO3 B2615399 N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide CAS No. 1428352-79-7

N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide

Cat. No.: B2615399
CAS No.: 1428352-79-7
M. Wt: 307.349
InChI Key: XKTSRVWYLQFLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide is a compound that features a furan ring, an ethyl chain, and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the furan ring is treated with ethyl halides in the presence of a base.

    Formation of the Phenoxybenzamide Moiety: This step involves the reaction of 4-phenoxybenzoic acid with an amine to form the amide bond. The reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structural properties of the compound make it suitable for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The furan ring and phenoxybenzamide moiety can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-YL)ethyl]-4-phenoxybenzamide: Similar structure but with the furan ring at a different position.

    N-[2-(Thiophen-3-YL)ethyl]-4-phenoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(Pyridin-3-YL)ethyl]-4-phenoxybenzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide is unique due to the specific positioning of the furan ring and the combination of the furan, ethyl chain, and phenoxybenzamide moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-19(20-12-10-15-11-13-22-14-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTSRVWYLQFLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.